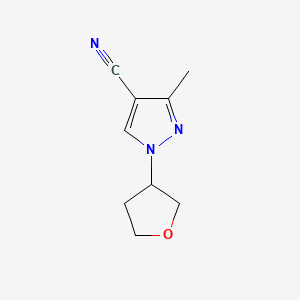
3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile is an organic compound with a molecular formula of C8H11N3O This compound features a pyrazole ring substituted with a methyl group, an oxolan (tetrahydrofuran) ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with oxirane (ethylene oxide) in the presence of a base to form the oxolan ring. The carbonitrile group can be introduced via a dehydration reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific receptors or enzymes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
3-methyl-1-(tetrahydro-3-furanyl)-1H-pyrazole: Lacks the carbonitrile group, featuring only the pyrazole and oxolan rings.
Uniqueness
3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-methyl-1-(oxolan-3-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7-8(4-10)5-12(11-7)9-2-3-13-6-9/h5,9H,2-3,6H2,1H3 |
InChI-Schlüssel |
BRAPGKQFUOYCDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C#N)C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



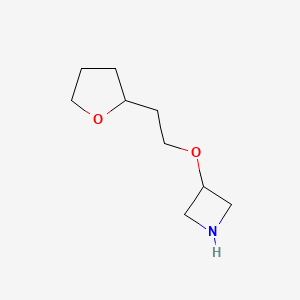
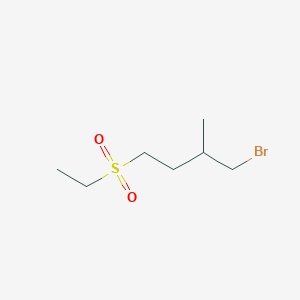
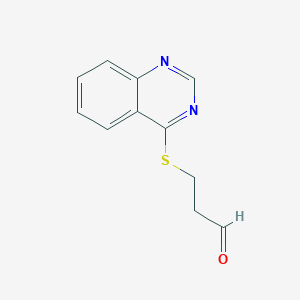
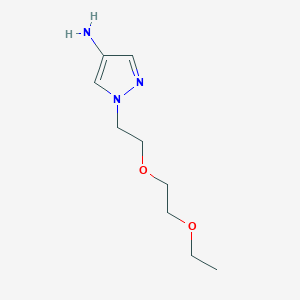
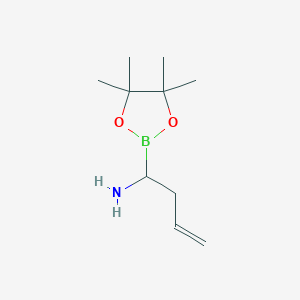
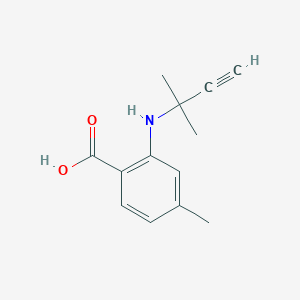
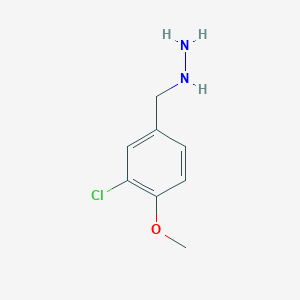
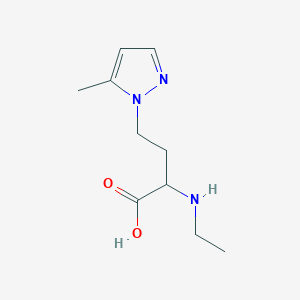
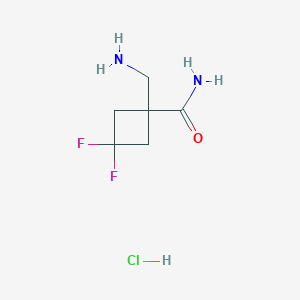
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
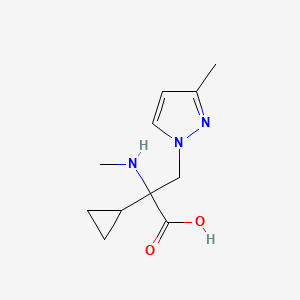
amine](/img/structure/B15326459.png)

